molecular formula C11H18N2O B1198252 4-Amino-2-[(Diethylamino)Methyl]Phenol CAS No. 51387-92-9

4-Amino-2-[(Diethylamino)Methyl]Phenol

Cat. No. B1198252
CAS RN: 51387-92-9
M. Wt: 194.27 g/mol
InChI Key: KRQUHMFZMVSALZ-UHFFFAOYSA-N
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Description

“4-Amino-2-[(Diethylamino)Methyl]Phenol” is a chemical compound with the molecular formula C11H18N2O . It is also known by other names such as 4-amino-2-(diethylaminomethyl)phenol and 4-AMINO-ALPHA-DIETHYLAMINO-O-CRESOL . The molecular weight of this compound is 194.27 g/mol .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C11H18N2O/c1-3-13(4-2)8-9-7-10(12)5-6-11(9)14/h5-7,14H,3-4,8,12H2,1-2H3 . This indicates the connectivity and hydrogen count of the atoms in the molecule but does not provide information about its 3D structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.27 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 4 . The topological polar surface area is 49.5 Ų . The heavy atom count is 14 .

Scientific Research Applications

Synthesis of Coumarin Derivatives

Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches . 4-Diethylamino-2-hydroxybenzaldehyde, a derivative of 4-Amino-2-[(Diethylamino)Methyl]Phenol, is used in the synthesis of coumarin dyes . These dyes are synthesized in good yields from 4-diethylamino-2-hydroxybenzaldehyde, ethyl cyanoacetate, and ortho-phenylenediamine/phenylenehydroxyamine derivatives .

Antibacterial Applications

The 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex, synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide, has been examined for antibacterial activity .

Computational Study

The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach . This helps in understanding the relationships between bioactive molecules and receptor interactions .

Characterization of Ion-Associate Complex

The formation of an ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions . The 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex is an example of such a complex .

5. Synthesis of Benzimidazole or Benzoxazole Derivatives 4-Diethylamino-2-hydroxybenzaldehyde, a derivative of 4-Amino-2-[(Diethylamino)Methyl]Phenol, is used in the synthesis of benzimidazole or benzoxazole derivatives .

Use in Green Chemistry

The 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized through an ion-associate reaction (green chemistry) at room temperature . This highlights the compound’s potential in environmentally friendly chemical processes .

properties

IUPAC Name

4-amino-2-(diethylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-3-13(4-2)8-9-7-10(12)5-6-11(9)14/h5-7,14H,3-4,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQUHMFZMVSALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328294
Record name 4-Amino-2-[(Diethylamino)Methyl]Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-[(Diethylamino)Methyl]Phenol

CAS RN

51387-92-9
Record name 4-Amino-2-[(Diethylamino)Methyl]Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-α-diethylamino-o-cresol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 4-Amino-2-[(Diethylamino)Methyl]Phenol (ADOC) functions as a non-oxime reactivator of organophosphate-inhibited acetylcholinesterase []. Organophosphates inhibit acetylcholinesterase by covalently binding to the active site serine, preventing the breakdown of the neurotransmitter acetylcholine. ADOC is hypothesized to reactivate the enzyme through a mechanism distinct from oxime-based reactivators, potentially involving interactions with residues near the enzyme's active site [, ]. This reactivation restores acetylcholinesterase activity, leading to the breakdown of acetylcholine and mitigating the toxic effects of organophosphate poisoning [].

ANone: While the provided abstracts do not detail spectroscopic data, the molecular formula of 4-Amino-2-[(Diethylamino)Methyl]Phenol is C11H18N2O, and its molecular weight is 194.28 g/mol. Further research into publicly available databases or literature would be required for detailed spectroscopic information.

A: Research suggests that the structure of 4-Amino-2-[(Diethylamino)Methyl]Phenol, particularly the presence of the amino and phenolic groups, plays a crucial role in its reactivating ability [, ]. Modification of these groups could potentially impact its interaction with the inhibited acetylcholinesterase and therefore, its efficacy as a reactivator. Studies investigating the SAR of ADOC and its analogues are crucial to optimize its reactivating potency and potentially enhance its ability to cross the blood-brain barrier [, ].

A: In vitro studies demonstrate that ADOC can reactivate nerve agent-inhibited acetylcholinesterase as effectively as, or even better than, current oxime-based treatments [, ]. This finding highlights its potential as a promising alternative, especially considering the limitations of oxime-based treatments in crossing the blood-brain barrier [].

ANone: While the provided abstracts emphasize the potential of ADOC, they do not explicitly mention toxicological data. Thorough toxicological studies are essential to assess the safety profile of ADOC before its potential clinical application.

ANone: Future research should focus on:

  • In-depth SAR studies: Synthesizing and evaluating a library of ADOC analogues to identify structural modifications that improve potency, selectivity, and blood-brain barrier permeability [].
  • Mechanistic investigations: Elucidating the precise mechanism of interaction between ADOC and inhibited acetylcholinesterase [, ].
  • In vivo efficacy and toxicity studies: Evaluating the efficacy and safety profile of ADOC in animal models of organophosphate poisoning [].
  • Drug delivery and formulation: Developing strategies to enhance the delivery of ADOC to the central nervous system [].

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